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Compound of Interest

Compound Name:

4-

[(Cyclopropylamino)sulfonyl]benzo

ic acid

Cat. No.: B181784 Get Quote

This guide provides a comprehensive technical overview of 4-
[(Cyclopropylamino)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and

drug discovery. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering insights into its synthesis, properties, and potential

applications.

Introduction and Core Chemical Identity
4-[(Cyclopropylamino)sulfonyl]benzoic acid, with the CAS Number 436092-71-6, is a

sulfonamide derivative of benzoic acid.[1][2] This bifunctional molecule incorporates a

carboxylic acid group and a cyclopropyl-substituted sulfonamide moiety.[3] The presence of the

sulfonamide group, a well-established pharmacophore, and the unique conformational

constraints of the cyclopropyl ring make this compound a valuable scaffold for exploring

structure-activity relationships in drug design.[4] The sulfonyl group can act as a hydrogen

bond acceptor, while the acidic proton of the sulfonamide can be a hydrogen bond donor,

facilitating interactions with biological targets.[4]

Physicochemical and Structural Data
A summary of the key physicochemical properties of 4-[(Cyclopropylamino)sulfonyl]benzoic
acid is presented below. These properties are crucial for its handling, formulation, and behavior

in biological systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b181784?utm_src=pdf-interest
https://www.benchchem.com/product/b181784?utm_src=pdf-body
https://www.benchchem.com/product/b181784?utm_src=pdf-body
https://www.benchchem.com/product/b181784?utm_src=pdf-body
https://patents.google.com/patent/US4670444A/en
https://patentimages.storage.googleapis.com/5d/d4/ba/fccbd3e4d5bd20/US4689182.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/1134151
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://www.benchchem.com/product/b181784?utm_src=pdf-body
https://www.benchchem.com/product/b181784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 436092-71-6 [1][2]

Molecular Formula C₁₀H₁₁NO₄S [1][2]

Molecular Weight 241.27 g/mol [2]

IUPAC Name

4-

[(cyclopropylamino)sulfonyl]be

nzoic acid

[5]

Appearance Solid (predicted) [5]

Purity Typically ≥95% [5]

Storage Temperature
Inert atmosphere, room

temperature
[5]

Structural Representation:
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Figure 2: General workflow for the synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic
acid.

Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

(chlorosulfonyl)benzoic acid (1 equivalent) and a suitable base such as triethylamine (1.2

equivalents) in a dry aprotic solvent like dichloromethane.

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the

exothermicity of the reaction.

Addition of Amine: Slowly add cyclopropylamine (1.1 equivalents) to the cooled solution

dropwise while stirring. Maintain the temperature below 10 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench it by adding deionized water.

Acidification and Precipitation: Transfer the mixture to a separatory funnel. If using a water-

immiscible solvent, separate the organic layer. Acidify the aqueous layer (or the entire

mixture if a water-miscible solvent was used) with dilute hydrochloric acid (e.g., 1M HCl) to a

pH of approximately 2-3. The product will precipitate out as a solid.

Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water

to remove any remaining salts.

Drying: Dry the crude product under vacuum.

Purification: For higher purity, the product can be recrystallized from a suitable solvent

system, such as an ethanol/water mixture.

Applications in Drug Discovery and Medicinal
Chemistry
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While direct biological activity data for 4-[(Cyclopropylamino)sulfonyl]benzoic acid is not

extensively published, its structural motifs are present in compounds with known

pharmacological activities. It serves as a valuable building block and a key intermediate in the

synthesis of more complex molecules. [6] The broader class of sulfonamides is known for a

wide range of therapeutic applications, including antibacterial, anti-inflammatory, and diuretic

activities. [4]A structurally related compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid,

has been identified as a potent and selective inhibitor of human nucleoside triphosphate

diphosphohydrolase-8 (h-NTPDase8) with an IC₅₀ of 0.28 µM. [4]NTPDases are involved in

regulating extracellular nucleotide signaling, which plays a role in thrombosis, inflammation,

and cancer. [4]The high potency of the chlorinated analog suggests that 4-
[(Cyclopropylamino)sulfonyl]benzoic acid is a key scaffold for the development of inhibitors

for this enzyme class.

The presence of the carboxylic acid functionality allows for further chemical modifications, such

as the formation of amides, esters, or other derivatives, enabling the exploration of a wider

chemical space in drug discovery programs. [6]

Analytical Methodologies
The purity and identity of 4-[(Cyclopropylamino)sulfonyl]benzoic acid can be confirmed

using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the quantitative analysis and purity assessment

of this compound.

Instrumentation and Conditions:
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Parameter Recommended Setting

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Acetonitrile

Gradient

Start with a low percentage of B, and gradually

increase. A typical gradient could be 10-90% B

over 20 minutes.

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection UV at approximately 254 nm

Injection Volume 10 µL

Sample Preparation
Dissolve the sample in a suitable diluent, such

as a mixture of acetonitrile and water.

Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of 4-[(Cyclopropylamino)sulfonyl]benzoic acid
is expected to show characteristic absorption bands for the functional groups present.

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹

N-H stretch (sulfonamide): A band in the region of 3200-3300 cm⁻¹

S=O stretch (sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and

1160 cm⁻¹ (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic

protons of the benzene ring (typically in the δ 7.5-8.5 ppm region), the N-H proton of the

sulfonamide (which may be broad and its chemical shift can vary with solvent and
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concentration), and the protons of the cyclopropyl ring (in the upfield region, typically δ 0.5-

1.0 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the

carboxylic acid (around δ 165-175 ppm), the aromatic carbons, and the carbons of the

cyclopropyl group.

Conclusion
4-[(Cyclopropylamino)sulfonyl]benzoic acid is a versatile chemical entity with significant

potential as a building block in medicinal chemistry. Its straightforward synthesis and the

presence of key pharmacophoric features make it an attractive starting point for the

development of novel therapeutic agents, particularly in the area of enzyme inhibition. This

guide provides a foundational understanding of its properties, synthesis, and analytical

characterization to support further research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh58064851?context=bbe
https://www.benchchem.com/product/b076603
https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-cas-number-lookup
https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-cas-number-lookup
https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-cas-number-lookup
https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-cas-number-lookup
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

